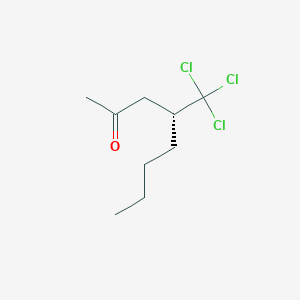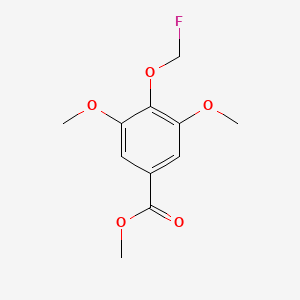![molecular formula C10H22NO3P B15160881 Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate CAS No. 651716-31-3](/img/structure/B15160881.png)
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is an organophosphorus compound with the molecular formula C9H20NO3P. This compound is characterized by the presence of a phosphonate group attached to a pentenyl chain with an aminomethyl substituent. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene and an amine. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by reductive amination with formaldehyde and an amine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (aminomethyl)phosphonate
- Diethyl (2-aminoethyl)phosphonate
- Diethyl (aminomethyl)phosphonate oxalate salt
Uniqueness
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is unique due to its specific structure, which combines a phosphonate group with an aminomethyl-substituted pentenyl chain. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
651716-31-3 |
|---|---|
Molekularformel |
C10H22NO3P |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethylidene)pentan-1-amine |
InChI |
InChI=1S/C10H22NO3P/c1-4-7-10(8-11)9-15(12,13-5-2)14-6-3/h9H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
TXJLFQMSCIIRAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=CP(=O)(OCC)OCC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)


![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)



![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
